![molecular formula C10H10N2S B15198007 (Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole](/img/structure/B15198007.png)
(Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole is a chemical compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazole and benzene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with prop-1-en-1-yl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzimidazole attacks the electrophilic carbon of the prop-1-en-1-yl halide, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-mercaptobenzimidazole, prop-1-en-1-yl halide (e.g., prop-1-en-1-yl chloride or bromide)
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Temperature: Typically, the reaction is carried out at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated or nitrated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
(Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzimidazole: A precursor in the synthesis of (Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole.
Benzimidazole: The parent compound, which shares the core structure but lacks the prop-1-en-1-ylthio group.
Thioimidazoles: Compounds with similar thiol groups but different substituents on the imidazole ring.
Uniqueness
This compound is unique due to the presence of the prop-1-en-1-ylthio group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzimidazole derivatives and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H10N2S |
|---|---|
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
2-[(Z)-prop-1-enyl]sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C10H10N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h2-7H,1H3,(H,11,12)/b7-2- |
Clave InChI |
DZHOCLKUODZJEO-UQCOIBPSSA-N |
SMILES isomérico |
C/C=C\SC1=NC2=CC=CC=C2N1 |
SMILES canónico |
CC=CSC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


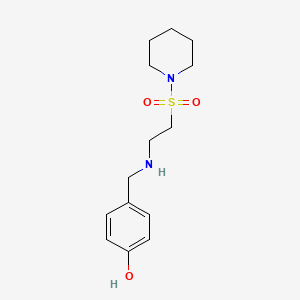
![N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;hydrochloride](/img/structure/B15197935.png)
![2-(4-Bromophenyl)-3-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acrylonitrile](/img/structure/B15197946.png)
![1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine](/img/structure/B15197956.png)
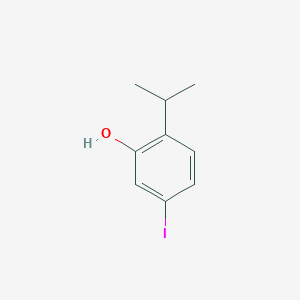
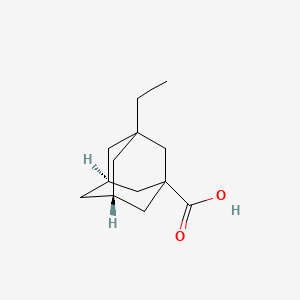
![(6S,8S,9S,10R,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B15197971.png)
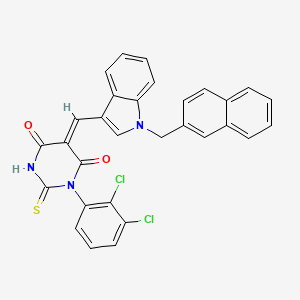
![9,14-bis[5-bromo-4-(2-butyloctyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B15197978.png)
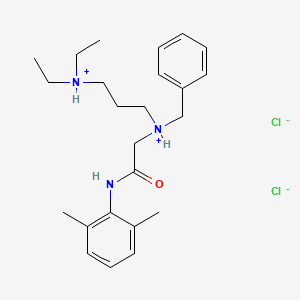
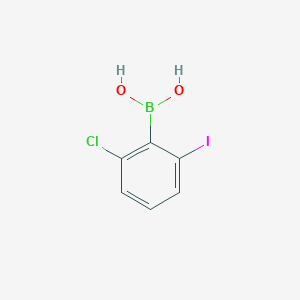
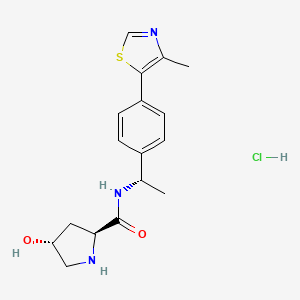
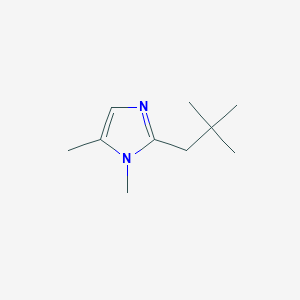
![(1-(2-Aminoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15198019.png)
